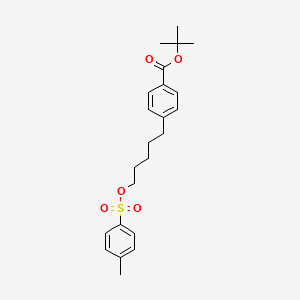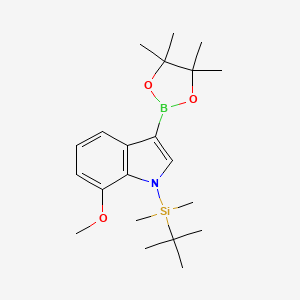![molecular formula C17H25NO4 B13359396 N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester](/img/structure/B13359396.png)
N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the production of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester typically involves the esterification of N-[®-1-Carbethoxybutyl]-(S)-alanine with benzyl alcohol. This process can be facilitated by using coupling reagents such as triphenylphosphine oxide and oxalyl chloride under mild conditions . The reaction is carried out at room temperature for about an hour, resulting in high yields.
Industrial Production Methods
In industrial settings, the production of N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester may involve continuous flow microreactor systems. These systems offer greater efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of N-[®-1-Carbethoxybutyl]-(S)-alanine, which can be further utilized in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester is primarily used in the synthesis of Perindoprilat, an ACE inhibitor used to treat hypertension and heart failure . Additionally, it serves as an intermediate in the synthesis of other bioactive compounds, making it valuable in medicinal chemistry and pharmaceutical research .
Mecanismo De Acción
The compound itself does not have a direct mechanism of action but serves as a precursor in the synthesis of Perindoprilat. Perindoprilat inhibits the angiotensin-converting enzyme, thereby reducing the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent decrease in blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(S)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester
- N-[®-1-Carbethoxybutyl]-(S)-alanine
Uniqueness
N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester is unique due to its specific stereochemistry, which is crucial for its role as an intermediate in the synthesis of Perindoprilat. The stereochemistry ensures the correct spatial arrangement of atoms, which is essential for the biological activity of the final product .
Propiedades
Fórmula molecular |
C17H25NO4 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
ethyl (2R)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]pentanoate |
InChI |
InChI=1S/C17H25NO4/c1-4-9-15(17(20)21-5-2)18-13(3)16(19)22-12-14-10-7-6-8-11-14/h6-8,10-11,13,15,18H,4-5,9,12H2,1-3H3/t13-,15+/m0/s1 |
Clave InChI |
IRRWRQHUODGTBM-DZGCQCFKSA-N |
SMILES isomérico |
CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCCC(C(=O)OCC)NC(C)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol](/img/structure/B13359327.png)
![3-{6-[(4-Chloro-3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359328.png)

![6-(2-Ethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359345.png)
![3-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B13359350.png)
![2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline](/img/structure/B13359356.png)
![4-amino-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13359357.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide](/img/structure/B13359371.png)


![6-(4-Tert-butylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359380.png)
![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13359393.png)

